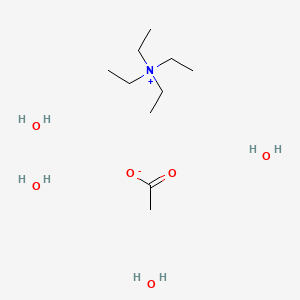

Tetraethylammonium acetate tetrahydrate

説明

Significance of Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Research

Quaternary ammonium salts (QASs), also known as quats, are a class of ionic compounds with the general formula NR₄⁺Y⁻, where R represents alkyl or aryl groups and Y⁻ is a counter-anion. taylorandfrancis.com Unlike primary, secondary, or tertiary ammonium cations, QASs are permanently charged, regardless of the pH of their solution. wikipedia.org This permanent charge is a key feature that underpins their wide-ranging significance in modern chemical research.

One of the most prominent roles of QASs is as phase-transfer catalysts (PTCs). taylorandfrancis.comlittleflowercollege.edu.in In many chemical reactions, the reactants are soluble in immiscible phases, such as an aqueous phase and an organic phase, which hinders their ability to interact. PTCs, often being soluble in both phases to some extent, facilitate the transfer of a reactant from one phase to the other, thereby accelerating the reaction. scribd.comwikipedia.org This methodology is crucial in green chemistry as it can reduce the need for expensive or hazardous organic solvents and often allows reactions to proceed under milder conditions. scienceinfo.com Quaternary ammonium salts have been found to be superior to other PTC systems, such as crown ethers, in certain applications. taylorandfrancis.com

The applications of QASs as PTCs are extensive and include fundamental organic reactions like Williamson ether synthesis, esterification, and benzoin (B196080) condensation. littleflowercollege.edu.in Chiral quaternary ammonium salts have also been developed for use in asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals. scienceinfo.comresearchgate.net Beyond catalysis, QASs are integral to a variety of industrial and consumer products, where they function as surfactants, disinfectants, and antistatic agents. wikipedia.orglittleflowercollege.edu.in The antimicrobial properties of certain QASs were first noted in the 1930s and have led to their widespread use in disinfectants and antiseptics. mdpi.comnih.gov

Overview of Tetraethylammonium (B1195904) Acetate (B1210297) Tetrahydrate as a Versatile Reagent

Tetraethylammonium acetate tetrahydrate, with the chemical formula (C₂H₅)₄N(OCOCH₃) · 4H₂O, is a specific quaternary ammonium salt that serves as a valuable and versatile reagent in several specialized areas of chemical research. sigmaaldrich.comscbt.com Its utility stems from the combined properties of the tetraethylammonium cation, the acetate anion, and the waters of hydration.

In the field of materials science, it has been used in the preparation of transport membranes designed to selectively permeate carbon dioxide over hydrogen and methane (B114726). sigmaaldrich.com This application is significant for gas separation and purification processes. In synthetic organic chemistry, it has been employed as a reagent in the ring-opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids. sigmaaldrich.com

More recently, research has highlighted its role as a component in the formation of Deep Eutectic Solvents (DESs). mdpi.com These solvents, formed by mixing a hydrogen bond acceptor like tetraethylammonium acetate with a hydrogen bond donor, are being investigated as thermodynamic gas hydrate (B1144303) inhibitors. mdpi.com Specifically, DESs containing tetraethylammonium acetate have demonstrated the ability to inhibit the formation of CO₂ hydrates, which is a critical issue in natural gas pipelines. mdpi.com It also finds use as a supporting electrolyte in electrochemical experiments, where it enhances conductivity. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 67533-12-4 | sigmaaldrich.com |

| Molecular Formula | (C₂H₅)₄N(OCOCH₃) · 4H₂O | sigmaaldrich.com |

| Molecular Weight | 261.36 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 42-46 °C | sigmaaldrich.com |

| Application Area | Specific Use | Reference |

|---|---|---|

| Materials Science | Preparation of CO₂-selective transport membranes | sigmaaldrich.com |

| Organic Synthesis | Reagent for the ring-opening of 1,3,2-dioxaphospholanes | sigmaaldrich.com |

| Organic Synthesis | Used in the synthesis of ether phospholipids | sigmaaldrich.com |

| Chemical Engineering | Component of Deep Eutectic Solvents for CO₂ gas hydrate inhibition | mdpi.com |

| Electrochemistry | Supporting electrolyte to enhance conductivity | chemimpex.com |

Historical Context of Research on this compound and Related Hydrates

The study of this compound is built upon a long history of research into quaternary ammonium compounds and salt hydrates. The antimicrobial properties of QASs were first systematically described by Domagk in the 1930s, sparking broad interest in this class of compounds. mdpi.comnih.gov The synthesis of quaternary ammonium compounds, typically through the alkylation of tertiary amines (a process often called the Menshutkin reaction), has been established for over a century. wikipedia.org

The study of salt hydrates as a distinct class of materials for applications like thermal energy storage (TES) gained significant traction in the mid-20th century. osti.gov Pioneering work in this area focused on understanding the phase equilibria, nucleation, and melting kinetics of various salt hydrates. osti.gov Although much of this early work focused on simple inorganic salts, it laid the thermodynamic groundwork for understanding more complex systems. osti.govresearchgate.net The development of thermodynamic models to predict the properties and behavior of concentrated salt solutions and their hydrates has been a continuous area of research, essential for predicting their stability and utility. acs.orgnih.gov

While specific historical milestones for this compound are not extensively documented in early literature, its investigation is a natural extension of these parallel research paths. The synthesis and characterization of various tetraethylammonium salts with different anions became common as the utility of the tetraethylammonium cation was explored in diverse fields. The recent exploration of this specific hydrate in advanced applications like deep eutectic solvents for gas hydrate inhibition demonstrates the continuing evolution of research into these fundamental chemical compounds. mdpi.com

Structure

3D Structure of Parent

特性

IUPAC Name |

tetraethylazanium;acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOAKQGNSWGYOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369113 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67533-12-4 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Solid State Structural Elucidation Studies

Advanced X-ray Diffraction Analysis of Tetraethylammonium (B1195904) Acetate (B1210297) Tetrahydrate Crystal Structures

X-ray diffraction has been the principal technique for determining the crystal structure of tetraethylammonium acetate tetrahydrate. Early studies provided fundamental crystallographic data, revealing a layered and highly hydrated structure.

Initial crystallographic data for this compound were obtained from Weissenberg photographs using Ni-filtered Cu Kα radiation. iucr.org These studies indicated that the compound crystallizes in the triclinic system. iucr.org The measured density by flotation was 1.086(5) g/cm³, which is in close agreement with the calculated density of 1.094 g/cm³ for four formula units (Z=4) per unit cell. iucr.org

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | (C₂H₅)₄N⁺CH₃COO⁻·4H₂O |

| Molecular Weight | 261.38 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī (No. 2) |

| Unit Cell Dimensions | |

| a | 17.14(1) Å |

| b | 12.33(1) Å |

| c | 8.73(1) Å |

| α | 91.06(5)° |

| β | 94.27(5)° |

| γ | 120.16(5)° |

| Volume (V) | 1587 ų |

| Z | 4 |

| Density (measured, Dm) | 1.086(5) g/cm³ |

| Density (calculated, Dx) | 1.094 g/cm³ |

Data sourced from McLean & Jeffrey, 1968. iucr.org

The structure of this compound is characterized by a distinct layered arrangement. researchgate.net The tetraethylammonium cations are situated between two-dimensional networks composed of puckered polygons. researchgate.net These polygons are formed by the hydrogen-bonded acetate anions and water molecules. researchgate.net This intricate network of hydrogen bonds is crucial for the stability of the crystalline lattice. The water molecules and acetate ions form a hydrophilic layer, which is separated by the hydrophobic layers of the tetraethylammonium cations.

Detailed studies specifically investigating the crystal structure of this compound under a range of temperatures and pressures are not extensively available in the surveyed scientific literature. However, it is known that modest temperature changes can reversibly affect the hydration state and gas absorption capabilities of related compounds. vdoc.pub For instance, tetraethylammonium acetate trihydrate has been observed to desorb a significant amount of absorbed CO₂ upon cooling, indicating structural sensitivity to temperature. vdoc.pub Further research is required to fully characterize the structural transformations of the tetrahydrate form under non-ambient conditions.

Spectroscopic Investigations of Solid-State Conformation and Hydration State

Spectroscopic methods such as infrared (IR) and Raman spectroscopy are powerful tools for probing the conformational state of the tetraethylammonium cation and the hydration environment within the crystal lattice. While comprehensive solid-state spectroscopic studies specifically on this compound are limited, data from related systems provide valuable insights.

The vibrational spectra are expected to show characteristic bands for the tetraethylammonium cation, the acetate anion, and the water molecules of hydration. For the tetraethylammonium cation, the C-N and C-C stretching and bending modes are of particular interest as they can be sensitive to the cation's conformation. The acetate anion will exhibit characteristic symmetric and asymmetric COO⁻ stretching vibrations.

The water molecules in the lattice are expected to show O-H stretching and bending vibrations. The positions and shapes of these bands can provide information about the strength and nature of the hydrogen bonding network. researchgate.netaip.org In hydrated salts, the presence of coordinated water molecules gives rise to specific vibrational modes in the far-infrared region as well. aip.orgmdpi.com

Theoretical and Computational Modeling of Crystal Packing and Lattice Stability

Theoretical and computational methods are instrumental in understanding the energetics of crystal packing and the stability of the lattice in hydrated salts. While specific computational studies focusing exclusively on this compound are not prominent in the literature, general approaches for estimating the lattice energies of hydrated ionic compounds are applicable.

The lattice energy of a hydrated salt can be estimated by considering the lattice energy of the parent anhydrous salt and adding a contribution for the enthalpy of incorporating water molecules into the crystal structure. nih.gov A simplified equation has been proposed to estimate the lattice energy of hydrated salts based on their volume or the volume of the parent salt and the number of water molecules. nih.gov This approach suggests that the enthalpy of incorporating a gaseous water molecule into an ionic hydrate (B1144303) structure is a relatively constant value. nih.gov

More sophisticated computational studies on related tetra-alkylammonium halides have calculated lattice energies based on their crystal structures and potential models for the non-ionic interactions. aip.org These studies highlight the increasing importance of non-electrolyte interactions relative to electrostatic forces as the size of the alkylammonium cation increases. aip.org Such computational models could be extended to this compound to provide a deeper understanding of its lattice stability and the contributions of the various intermolecular forces.

Synthesis Methodologies and Reaction Engineering

Optimized Synthetic Routes for Tetraethylammonium (B1195904) Acetate (B1210297) Tetrahydrate Production

The synthesis of tetraethylammonium acetate tetrahydrate can be achieved through several strategic routes, primarily involving acid-base neutralization or salt metathesis reactions. An optimized and common approach involves the reaction of tetraethylammonium hydroxide (B78521) with acetic acid. wikipedia.org This acid-base neutralization is a straightforward and high-yielding method.

A typical synthesis can be represented by the following reaction:

(C₂H₅)₄NOH + CH₃COOH → (C₂H₅)₄N(OCOCH₃) + H₂O

The reaction is generally carried out in an aqueous solution or a suitable polar solvent. The subsequent removal of water, often through rotary evaporation under reduced pressure, followed by crystallization, yields the tetrahydrate form of the salt. chemicalbook.com The degree of hydration can be controlled by the crystallization conditions.

An analogous method has been described for the synthesis of tetramethylammonium (B1211777) acetate, where tetramethylammonium hydroxide is reacted with acetic acid in methanol. chemicalbook.com The product is obtained after filtration, solvent removal, and washing with a non-polar solvent like ether to yield a white solid with a high yield. chemicalbook.com

Another viable synthetic pathway is through the salt metathesis reaction, where a tetraethylammonium halide, such as tetraethylammonium bromide, is reacted with a metal acetate, like silver acetate. The precipitation of the insoluble silver halide drives the reaction to completion, leaving the desired tetraethylammonium acetate in solution.

(C₂H₅)₄NBr + AgOCOCH₃ → (C₂H₅)₄N(OCOCH₃) + AgBr(s)

The choice of the synthetic route often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. For industrial-scale production, the direct neutralization of tetraethylammonium hydroxide is often preferred due to its simplicity and atom economy.

The synthesis of the precursor, tetraethylammonium hydroxide, can be accomplished by the reaction of triethylamine (B128534) with an ethyl halide to form a tetraethylammonium halide, which is then subjected to ion exchange or reaction with a strong base. google.comchemicalbook.com

Table 1: Comparison of Synthetic Routes for Tetraethylammonium Acetate

| Synthetic Route | Reactants | Key Advantages | Potential Challenges |

| Acid-Base Neutralization | Tetraethylammonium hydroxide, Acetic acid | High yield, simple procedure, good atom economy. wikipedia.orgchemicalbook.com | Requires handling of corrosive tetraethylammonium hydroxide. |

| Salt Metathesis | Tetraethylammonium halide, Silver acetate | Can produce high purity product, driven by precipitation. | Use of expensive silver salts, generation of solid waste. |

Role of this compound as a Key Synthetic Reagent

This compound's utility as a synthetic reagent is primarily attributed to its function as a phase-transfer catalyst (PTC) and as a source of nucleophilic acetate ions in a non-aqueous environment. chemimpex.comcymitquimica.com

As a quaternary ammonium (B1175870) salt, tetraethylammonium acetate is an effective phase-transfer catalyst. wikipedia.org In biphasic reaction systems, where an organic substrate is immiscible with an aqueous reagent, the tetraethylammonium cation can form an ion pair with an anionic nucleophile (in this case, the acetate ion) from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the nucleophile can react with the organic substrate. nih.gov

This catalytic action is particularly valuable in ring-opening reactions of epoxides and other cyclic ethers. The acetate anion, carried into the organic phase by the tetraethylammonium cation, can act as a nucleophile to attack the electrophilic carbon of the epoxide ring, leading to the formation of a 1,2-diacetate or a monoacetate derivative, depending on the reaction conditions and the presence of other nucleophiles.

For instance, the ring-opening of 1,3,2-dioxaphospholanes has been reported to be facilitated by this compound. chemicalbook.com The mechanism involves the nucleophilic attack of the acetate ion on the phosphorus atom, leading to the cleavage of the P-O bond and the opening of the phospholane (B1222863) ring.

The synthesis of complex organic molecules, such as ether phospholipids, often involves the formation of ether linkages. This compound can play a crucial role in such syntheses. chemicalbook.com While specific detailed mechanisms for its use in ether phospholipid synthesis are not extensively documented in publicly available literature, its function can be inferred from its properties.

In the synthesis of phospholipids, the formation of an ether bond can be achieved through a Williamson-type ether synthesis, where an alkoxide reacts with an alkyl halide. Tetraethylammonium acetate can act as a base to deprotonate a hydroxyl group on a glycerol (B35011) backbone or a related precursor, generating the required alkoxide nucleophile. Furthermore, as a phase-transfer catalyst, it can facilitate the reaction between the polar alkoxide and a non-polar long-chain alkyl halide in a biphasic system. The acetate ion itself can also participate in the reaction sequence, for example, by acting as a temporary protecting group or as a nucleophile in intermediate steps.

While direct examples involving this compound in the formation of heterobimetallic complexes are not widespread in the literature, its constituent ions suggest a potential role in coordination chemistry. The tetraethylammonium cation can serve as a non-coordinating counterion to balance the charge of anionic metal complexes. Its bulky and symmetric nature can influence the crystal packing of the resulting coordination compounds.

The acetate anion, on the other hand, is a versatile ligand that can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging. The bridging capability of the acetate ligand is crucial in the construction of polynuclear and heterobimetallic complexes, as well as coordination polymers. For example, triethylammonium (B8662869) acetate has been used as a catalyst in the synthesis of tetrahydro-4H-chromene derivatives, showcasing the catalytic potential of related ammonium acetate salts in forming complex organic frameworks. researchgate.net

Reaction Kinetics and Mechanistic Pathways in Transformations Utilizing this compound

The kinetics of reactions utilizing this compound are influenced by several factors, including the concentration of the catalyst, the nature of the substrates, the temperature, and the solvent system.

In its role as a phase-transfer catalyst, the reaction rate is often dependent on the efficiency of the ion-pair extraction into the organic phase and the subsequent reaction of the nucleophile. The kinetics can often be described by a model that includes the partitioning of the catalyst between the two phases and the intrinsic rate of the organic phase reaction.

The mechanistic pathway for a phase-transfer catalyzed ring-opening of an epoxide by acetate can be generalized as follows:

Ion Exchange: The tetraethylammonium cation (Q⁺) from the organic phase exchanges its initial counter-anion (X⁻) for an acetate anion (AcO⁻) at the aqueous-organic interface. [Q⁺X⁻]org + AcO⁻aq ⇌ [Q⁺AcO⁻]org + X⁻aq

Nucleophilic Attack: The ion pair [Q⁺AcO⁻] is present in the organic phase, where the "naked" and highly reactive acetate anion attacks the epoxide ring. [Q⁺AcO⁻]org + R-CH(O)CH₂ → R-CH(OAc)CH₂O⁻Q⁺org

Product Formation and Catalyst Regeneration: The resulting alkoxide can then be protonated by a water molecule at the interface or react further, and the catalyst Q⁺ returns to the interface to repeat the cycle.

The study of the kinetics of related esterification reactions, such as the synthesis of ethyl acetate, has shown that these reactions are often reversible and can be catalyzed by acidic or basic catalysts. acs.orglongdom.org The reaction rates are influenced by the concentrations of the reactants and the catalyst, as well as the temperature. mdpi.comacs.org These findings provide a framework for understanding the kinetic behavior of reactions involving tetraethylammonium acetate.

This compound: Applications in Advanced Chemical Systems

This compound is a quaternary ammonium salt with a range of applications in specialized chemical fields. This article explores its role in catalysis, electrochemistry, and gas separation technologies, based on available scientific research.

Applications in Advanced Chemical Systems

Gas Separation and Inhibition Technologies

Chemical Absorption of Acid Gases (e.g., H2S, CO2) using Salt Hydrates

The capture of acid gases like hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2) is critical for natural gas sweetening and emissions control. Salt hydrates are a class of materials investigated for this purpose.

While research has explored the use of various amine-based compounds and ionic liquids for reversible CO2 and H2S capture, specific data on the reversible absorption mechanisms and equilibrium constants for this compound as a salt hydrate absorbent is not extensively detailed in the reviewed literature. ucl.ac.ukresearchgate.netunifi.it The principle of chemical absorption involves a reversible reaction between the acid gas and the solvent, where the gas-rich solvent is later heated to release the captured gas and regenerate the solvent. mdpi.com One study noted the use of this compound in the preparation of a transport membrane for selective CO2 permeation, which operates on a different principle than bulk chemical absorption. sigmaaldrich.com

Development of Immobilized Liquid Membranes for Selective Gas Permeation

This compound has been identified as a key component in the formulation of transport membranes. Research indicates its use in membranes designed for the selective permeation of carbon dioxide, separating it from gas mixtures containing hydrogen and methane. In these systems, the tetraethylammonium acetate, often as part of a deep eutectic solvent (DES) or ionic liquid (IL), functions as a selective carrier for CO2.

The mechanism relies on the specific interactions between the acetate anion and CO2 molecules. This facilitates the transport of carbon dioxide across the membrane while hindering the passage of less interactive gases like methane and hydrogen. These membranes are a form of immobilized liquid membrane (ILM), where the ionic liquid is held within the pores of a solid support structure. The non-volatile and thermally stable nature of ionic liquids based on tetraethylammonium salts makes them suitable for such applications, preventing the loss of the liquid phase during operation. The mixtures of Hydrogen Bond Acceptors (HBA), such as Tetraethylammonium Acetate (TEAAC), and Hydrogen Bond Donors (HBD) are used to create these specialized solvents.

Material Science Innovations

Utilization in the Development of Ionic Liquids and Polymer Composites

Tetraethylammonium acetate is a quaternary ammonium salt that can be used as a component in the formation of ionic liquids (ILs) and deep eutectic solvents (DESs). These ILs are essentially salts that are liquid at low temperatures (typically below 100°C) and are composed of a cation, in this case, tetraethylammonium ([TEA]+), and an anion, acetate ([CH3COO]-). The properties of the resulting IL can be tuned by selecting the appropriate cation and anion.

These ILs are increasingly being incorporated into polymer matrices to create advanced composite materials. For instance, tetraethylammonium salts like tetraethylammonium tetrafluoroborate (B81430) are used in gel polymer electrolytes (GPEs) for applications such as supercapacitors. The IL enhances the ionic conductivity of the polymer host, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP). The synergy between the polymer and the ionic liquid can lead to materials with improved thermal stability, chemical resistance, and specific functionalities like shape memory behavior. In ternary hybrids, the IL can act as a multifunctional agent, influencing the morphology, creating a distinct interphase, and even initiating polymerization in epoxy/thermoplastic blends.

Table 1: Examples of Tetra-alkylammonium Salts in Polymer Systems

| Cation | Anion | Polymer Host | Application/Finding |

| Tetraethylammonium ([TEA]+) | Tetrafluoroborate ([BF4]-) | PVDF-co-HFP | Gel Polymer Electrolyte with high ionic conductivity |

| Tetrabutylphosphonium | Chloride | PMMA/Titania | Improved transparency, toughness, and shape memory properties |

| Imidazolium-based | Acetate | Poly(ethylene 2,5-furandicarboxylate) | Catalyzed methanolysis for chemical recycling |

This table provides examples of how tetra-alkylammonium and similar ionic liquids are used in polymer composites, illustrating the role that compounds like tetraethylammonium acetate can play.

Templating Effects in the Synthesis of Microporous Materials (e.g., Zeolites)

The tetraethylammonium (TEA+) cation is a widely utilized and economical organic structure-directing agent (OSDA), or template, in the hydrothermal synthesis of microporous crystalline materials like zeolites. Its role is crucial in directing the formation of specific zeolite framework topologies. The size and shape of the TEA+ cation guide the assembly of silicate (B1173343) and aluminate precursors into a particular structural arrangement, which becomes the porous network of the final zeolite crystal after the template is removed by calcination.

Systematic studies have examined the relationship between the zeolite framework, chemical composition, synthesis conditions, and the conformation of the occluded TEA+ cation. Research has shown that in frameworks with a large stabilization energy difference, such as BEA, LTA, and MFI, only a single conformer of the TEA+ cation is found within the pores. However, in frameworks with smaller energy differences (e.g., AEI, CHA, MOR), a distribution of conformers is observed, which can be influenced by the presence of different heteroatoms in the framework. This demonstrates that the templating effect is not merely about pore-filling but involves complex host-guest interactions, including electrostatics and coordination.

Table 2: Zeolite Synthesis Directed by Tetraethylammonium (TEA+) Template

| Zeolite Framework | Key Finding | Reference |

| MFI | Can be synthesized with the economical TEA+ template, occluding a single conformer. | |

| BEA | Synthesized with TEA+, contains a single occluded conformer. | |

| LTA | Synthesized with TEA+, contains a single occluded conformer. | |

| AEI, CHA, MOR | Show a distribution of occluded TEA+ conformers, dependent on heteroatom composition. |

Supramolecular and Host-Guest Chemistry

Investigation of Host-Guest Complexation and Binding Behavior

The templating role of the tetraethylammonium (TEA+) cation in zeolite synthesis is a prime example of host-guest chemistry. In this context, the developing inorganic zeolite framework acts as the "host," creating specific cavities and channels that accommodate the TEA+ "guest" ion. The stability and structure of the final crystalline material are highly dependent on the non-covalent interactions between the host and the guest.

Computational and experimental studies have quantified these interactions. For example, in the synthesis of BEA-type zeolites, the favored conformation of the TEA+ guest is stabilized by a significant energy difference compared to its state in solution. This demonstrates a strong, structure-directing interaction. The binding is governed by a combination of factors, including the size and shape complementarity between the TEA+ ion (with an effective radius of about 0.45 nm) and the host's pores, as well as electrostatic forces between the positively charged cation and the negatively charged zeolite framework.

Role in the Assembly of Coordination Polymers and Metallacrown Structures

Similarly, in the field of metallacrowns (MCs), which are inorganic analogues of crown ethers, counterions are essential. While the closely related tetramethylammonium (B1211777) (TMA+) cation has been explicitly documented in balancing the charge of a heterobimetallic {Mn(II)[12-MCMn(III)Cu(II)N(shi)-4]} metallacrown, the principle extends to other tetra-alkylammonium ions like TEA+. These cations stabilize the anionic metallacrown complex and facilitate its crystallization, allowing for detailed structural characterization. The choice of the counterion can subtly influence the solid-state packing and intermolecular interactions of these intricate molecular assemblies.

Biochemical and Pharmacological Research Endeavors

Modulation of Enzyme Activity (e.g., Cyclase Inhibition)

Research into the biochemical effects of tetraethylammonium (B1195904) (TEA) and its salts, such as tetraethylammonium acetate (B1210297) tetrahydrate, has explored their influence on various enzymes. One area of investigation has been the modulation of cyclase activity. While specific studies on tetraethylammonium acetate tetrahydrate's direct inhibition of cyclase are not extensively detailed in primary literature, related compounds offer insights. For instance, ammonium (B1175870) sulfate (B86663) has been shown to have a stimulatory effect on adenylate cyclase activity. nih.gov This effect is thought to be exerted by the ammonium ion on the inhibitory guanine (B1146940) nucleotide-binding protein (Gi), which in turn impairs the negative control of adenylate cyclase. nih.gov This suggests a potential mechanism by which quaternary ammonium compounds like tetraethylammonium could indirectly influence cyclase activity. One source notes that this compound is used as a cyclase inhibitor in biochemical assays, preventing the activation of protein kinases and subsequent phosphorylation of cytosolic proteins. chemimpex.com

Influence on Biological Transport Systems and Membrane Interactions

The tetraethylammonium (TEA) cation is a well-studied molecule in the context of biological transport systems and membrane interactions. Its transport across cellular membranes is a key aspect of its pharmacological profile. In renal epithelia, for example, TEA is actively transported. Kinetic analysis in LLC-PK1 cell monolayers, a kidney epithelial cell line, demonstrated that TEA is progressively accumulated from the basolateral side and transported unidirectionally to the apical side. nih.gov The clearance from the basolateral medium into the cells was found to be greater than from the apical medium into the cells, with the rate-limiting step for basolateral to apical transport being the movement from the cell to the apical medium. nih.gov

Furthermore, TEA has been observed to influence the physical properties of cell membranes. In vascular smooth muscle cells of the rabbit main pulmonary artery, TEA depolarizes the cell membrane and increases membrane resistance. mdpi.com These effects are attributed to a decrease in potassium conductance and a potential increase in calcium conductance. mdpi.com

Interactions with Ion Channels and Receptors

Tetraethylammonium (TEA) is widely recognized as a non-specific blocker of potassium (K+) channels. nih.govdrugbank.comfrontiersin.org This action is fundamental to its pharmacological effects. TEA blocks ion conduction through potassium channels in a voltage-dependent manner and can act from both the intracellular and extracellular sides of the membrane. nih.gov The mechanism of blockade is proposed to involve TEA acting as a potassium analog, binding within the channel pore and physically occluding the passage of K+ ions. nih.gov

In studies on squid giant axons, intracellular perfusion with TEA has been shown to cause an irreversible decrease in potassium current, particularly in the absence of extracellular K+. nih.gov This effect suggests that TEA's binding within the channel can, under certain conditions, lead to a more permanent alteration of channel function. nih.gov The potency of TEA as a potassium channel blocker can vary depending on the specific type of K+ channel. For example, in Kv2.1 channels, the IC50 values for TEA are approximately 5 mM when applied externally and 0.2 mM when applied internally. elifesciences.org

| Application Site | IC50 Value |

|---|---|

| External | ~ 5 mM |

| Internal | ~ 0.2 mM |

This table is based on data from eLife. elifesciences.org

In addition to its effects on potassium channels, tetraethylammonium is known to block autonomic ganglia and interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). drugbank.com Its action on autonomic ganglia contributes to its vasodilatory effects. drugbank.com

Research on mouse muscle-type nAChRs has revealed a complex interaction with TEA. It acts as a weak agonist of the nicotinic receptor, but when co-applied with a strong agonist like carbamylcholine, it functions as a competitive antagonist. nih.govnih.gov At millimolar concentrations, TEA also inhibits nicotinic receptor currents by depressing the single-channel amplitude, an effect resembling an open-channel block. nih.govnih.gov The IC50 for this inhibitory effect is in the range of 2–3 mM. nih.govnih.gov Kinetic analysis has estimated the receptor affinity for TEA to be approximately 1 mM. nih.govnih.gov In studies on Aplysia ganglion cells, TEA was found to competitively block the potassium-dependent (HK-type) acetylcholine receptors while non-competitively blocking the sodium-dependent (DNa-type) receptors. elsevierpure.com

| Parameter | Value |

|---|---|

| Receptor Affinity (Kd) | ~ 1 mM |

| IC50 for Current Inhibition | 2-3 mM |

This table is based on data from the Journal of General Physiology. nih.govnih.gov

The influence of tetraethylammonium extends to the sodium-potassium pump (Na+/K+-ATPase). Studies have indicated that TEA can inhibit the Na+/K+ pump. In Xenopus laevis oocytes, TEA was found to inhibit a component of the dihydroouabain-sensitive current, which is used to estimate Na+/K+-ATPase activity. nih.gov The dissociation constant (KD) for this inhibition was determined to be 25 ± 4 mM at +50 mV. nih.gov This research suggests a close link between Na+/K+-ATPase activity and TEA-sensitive K+ currents in these cells. nih.gov The mechanism of inhibition by tetra-alkylammonium compounds like TEA appears to involve both competition with K+ for a binding site on the Na+/K+-ATPase and a reduction in the number of transporting sites. nih.gov

Applications in Drug Formulation for Enhanced Solubility and Bioavailability

The properties of tetraethylammonium salts are being explored for their potential in pharmaceutical formulations. Specifically, this compound has been identified as a compound that can improve the solubility and bioavailability of certain active pharmaceutical ingredients (APIs). chemimpex.com For poorly water-soluble drugs, which constitute a significant portion of new chemical entities, enhancing solubility is a critical step to ensure adequate absorption and therapeutic efficacy. nih.gov The formation of salts is a common and effective technique to increase the aqueous solubility of a drug. nih.gov While detailed studies on the specific use of this compound as a solubility enhancer in marketed drug products are not widely published, its nature as a quaternary ammonium salt suggests its utility in this area. chemimpex.comnih.gov Such excipients can play a crucial role in the development of more effective medications by overcoming the challenges posed by poor drug solubility. chemimpex.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Elucidating Chemical Behavior in Solution and Solid State (e.g., FTIR, NMR)

Spectroscopic methods are fundamental in identifying and characterizing the molecular structure and interactions of tetraethylammonium (B1195904) acetate (B1210297) tetrahydrate. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the compound's functional groups, bonding environment, and structural dynamics in both solid and solution phases.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups within tetraethylammonium acetate tetrahydrate by measuring the absorption of infrared radiation. The resulting spectrum reveals characteristic vibrations of molecular bonds. In studies involving tetraethylammonium acetate (TEAAC), particularly in the formation of deep eutectic solvents (DESs), FTIR analysis highlights the interactions between the tetraethylammonium cation, the acetate anion, and associated molecules like water or hydrogen bond donors. mdpi.com

The analysis is typically conducted using a spectrometer with an Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal. mdpi.com For solid samples, the Potassium Bromide (KBr) pellet method may also be used. mdpi.com Spectra are commonly recorded in the wavenumber range of 4000–400 cm⁻¹. mdpi.com

Key vibrational bands observed in the FTIR spectrum of acetate-containing compounds include:

O-H Stretching: A broad band, typically in the 3400–3200 cm⁻¹ region, is characteristic of the water of hydration and can also indicate hydrogen bonding interactions. mdpi.com

N-H Stretching: This vibration can overlap with the O-H stretch in the 3000–3400 cm⁻¹ range. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl groups of the cation are observed between 3000 and 2800 cm⁻¹. mdpi.com

C=O Asymmetrical Stretching: The carboxylate group of the acetate anion shows a strong absorption band, typically around 1660-1714 cm⁻¹. walshmedicalmedia.com

N-H Bending: This bending vibration can be observed in the range of 1506-1563 cm⁻¹. walshmedicalmedia.com

Changes in the intensity and position of these peaks, particularly the O-H and C-H stretching bands, indicate the formation of new hydrogen bonds and changes in the chemical environment when tetraethylammonium acetate is mixed with other substances. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group | Reference |

| O-H Stretching | 3400–3200 | Water of hydration, Hydroxyl groups | mdpi.com |

| N-H Stretching | 3000–3400 | Ammonium (B1175870) group (can overlap with O-H) | mdpi.com |

| Aliphatic C-H Stretching | 3000–2800 | Ethyl groups on the cation | mdpi.com |

| C=O Asymmetrical Stretching | 1714–1660 | Acetate carboxylate group | walshmedicalmedia.com |

| N-H Bending | 1563–1506 | Ammonium group | walshmedicalmedia.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide data on the chemical environment of the nuclei within the tetraethylammonium and acetate ions.

¹H NMR: Provides information on the different types of protons and their neighboring atoms. For tetraethylammonium acetate, one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the tetraethylammonium cation and the methyl protons of the acetate anion.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. nih.gov Spectra would show distinct peaks for the methyl and methylene carbons of the cation and the methyl and carboxyl carbons of the anion. nih.govuni-muenchen.de

NMR dilution experiments can also be used to study intermolecular interactions and the equilibrium between monomeric and dimeric species in solution. uni-muenchen.de

Calorimetric Studies for Thermodynamic Parameter Determination (e.g., Heat of Absorption, Dissociation Enthalpies)

Calorimetric techniques are essential for quantifying the thermodynamic parameters associated with processes involving this compound. These studies measure heat changes during physical or chemical transformations, providing data on properties like dissociation enthalpies.

In one area of research, tetraethylammonium acetate (TEAAC) is studied as a component of deep eutectic solvents (DESs) for their potential as gas hydrate (B1144303) inhibitors. mdpi.com The thermodynamic effect of these inhibitors is evaluated by measuring the conditions of hydrate formation and dissociation. The dissociation enthalpy (ΔHdiss) of gas hydrates in the presence of an inhibitor is a key parameter that indicates the inhibitor's mechanism and effectiveness. mdpi.com

The Clausius-Clapeyron equation is used to calculate the dissociation enthalpy from experimental data on pressure and temperature during hydrate dissociation. mdpi.com Studies have determined the ΔHdiss for CO₂ hydrates in the presence of a 5 wt % aqueous solution of a DES made from TEAAC and glycerol (B35011). mdpi.com

| System | Pressure (MPa) | Dissociation Enthalpy (ΔHdiss) (kJ/mol) | Reference |

| CO₂ + 5 wt% TEAAC:Glycerol | 2.0 | 66.8 ± 3.4 | mdpi.com |

| CO₂ + 5 wt% TEAAC:Glycerol | 2.5 | 66.9 ± 3.2 | mdpi.com |

| CO₂ + 5 wt% TEAAC:Glycerol | 3.0 | 67.2 ± 3.0 | mdpi.com |

| CO₂ + 5 wt% TEAAC:Glycerol | 3.5 | 67.4 ± 2.9 | mdpi.com |

| CO₂ + 5 wt% TEAAC:Glycerol | 4.0 | 67.5 ± 2.8 | mdpi.com |

These calorimetric data are crucial for comparing the inhibition performance of different compounds and for understanding the interactions between the inhibitor, water, and gas molecules. mdpi.com For instance, comparing TEAAC-based DESs to those with tetraethylammonium bromide (TEAB) showed that TEAB-based systems exhibited a stronger inhibitory effect. mdpi.com Furthermore, calorimetric studies on the tetraethylammonium ion (from tetraethylammonium chloride) in water have shown it to be an amphiphilic compound with both hydrophobic and dominant hydrophilic characteristics. acs.org

Chromatographic Separations and Advanced Analytical Applications

Tetraethylammonium acetate finds use in various separation and analytical techniques, most notably in high-performance liquid chromatography (HPLC). The tetraethylammonium cation can be analyzed directly or used as an agent in specific separation methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the analysis of the tetraethylammonium cation. sielc.com One such method uses a mixed-mode column (Newcrom AH), which allows for the retention and separation of the cation from other components. The detection is often performed using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes that lack a UV chromophore. sielc.com

A typical isocratic method for tetraethylammonium analysis is detailed below.

| Parameter | Condition | Reference |

| Column | Newcrom AH, 4.6 x 150 mm, 3 µm | sielc.com |

| Mobile Phase | 50% Acetonitrile (B52724) / 50% Water | sielc.com |

| Buffer | 10 mM Ammonium formate, pH 3.0 | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | ELSD (Nebulizer/Evaporator at 50°C) | sielc.com |

In other applications, related compounds like triethylammonium (B8662869) acetate are used as volatile ion-pairing reagents in reverse-phase HPLC, especially for the separation of biomolecules like oligonucleotides and nucleic acids. chromforum.org The acetate component of the salt also functions as a component of a widely used, MS-compatible buffer system (ammonium acetate), though its buffering capacity is highly dependent on pH and the concentration of organic solvent in the mobile phase. chromatographyonline.com

Advanced Applications

Beyond chromatography, this compound has been used in the preparation of specialized materials. For example, it was employed in creating transport membranes designed to selectively permeate carbon dioxide over hydrogen and methane (B114726), highlighting its utility in advanced gas separation technologies. sigmaaldrich.com It also serves as a supporting electrolyte in electrochemical experiments, where it enhances the conductivity and stability of solutions for accurate measurements. chemimpex.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms and Intermediate Species

Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of tetraethylammonium (B1195904) acetate (B1210297). While specific studies on the tetrahydrate form are not extensively documented, research on related tetraalkylammonium (TAA) salts provides a basis for understanding its behavior.

Ab initio molecular dynamics (AIMD) simulations have been employed to study the role of the tetraethylammonium (TEA⁺) cation in silicate (B1173343) condensation reactions, a key process in zeolite synthesis. nih.govacs.orgresearchgate.net These studies reveal that the TEA⁺ ion plays a significant role in directing the formation of silicate oligomers by coordinating with the silicate structures during the condensation process. researchgate.net The calculations of free-energy profiles for the reaction pathways have shown that the formation of certain ring structures is influenced by the presence of the TEA⁺ cation. nih.govresearchgate.net For instance, the formation of a 3-ring structure is found to be more favorable than a 4-ring structure in the presence of TEA⁺. researchgate.net

Furthermore, studies on other quaternary ammonium (B1175870) ions have explored their binding affinities and the nature of their interactions. For example, changes in the chemical structure of the TEA⁺ ion have been shown to affect its binding affinity at the external TEA receptor of potassium channels. nih.gov Computational studies have correlated the free energy of binding with the computed free energy of hydration of TEA derivatives, indicating that external quaternary ammonium ions bind strongly to hydrophobic π-electron-rich functions. nih.gov

The following table summarizes key findings from quantum chemical calculations on systems containing the tetraethylammonium cation:

| System Studied | Computational Method | Key Findings |

| TEA⁺ in silicate condensation | Ab initio Molecular Dynamics (AIMD) | TEA⁺ plays a crucial role in directing the formation of silicate oligomers. nih.govacs.orgresearchgate.net |

| The formation of a 3-ring silicate structure is kinetically and thermodynamically favored over a 4-ring structure. researchgate.net | ||

| TEA⁺ derivatives and potassium channels | Not specified | Changes in the chemical structure of TEA⁺ affect its binding affinity. nih.gov |

| Binding affinity correlates with the computed free energy of hydration. nih.gov |

Molecular Dynamics Simulations of Solvent Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between ions and solvent molecules, providing a detailed picture of the solvation structure and dynamics. While specific MD simulations focusing exclusively on tetraethylammonium acetate tetrahydrate are limited, studies on similar tetraalkylammonium acetate systems and other tetraalkylammonium salts in various solvents offer valuable insights.

MD simulations of tetrabutylammonium (B224687) acetate (TBAAc) in mixtures with natural organic acids have shown that the coordination between the acid and the acetate anion occurs via hydrogen bonding, with the acid acting as a hydrogen bond donor to the oxygen of the acetate anion. nih.gov The structural differences between different tetraalkylammonium cations influence the spatial distribution of the components in the mixture. nih.gov For instance, in TBAAc-based systems, the nanosegregation of the alkyl chains leads to the formation of apolar domains. nih.gov

Simulations of tetraethylammonium bromide (TEABr) in a deep eutectic solvent have revealed that the primary interactions are established through hydrogen bonds between the bromine anion and the hydrogens of the methyl groups of the tetraethylammonium cation. nih.gov Studies on the solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures have shown that the tetraalkylammonium cations are preferentially solvated by acetonitrile (B52724) molecules, even in water-rich mixtures. researchgate.net

The table below presents findings from molecular dynamics simulations of related tetraalkylammonium systems.

| System | Simulation Focus | Key Findings |

| Tetrabutylammonium acetate with organic acids | Solvation and Interaction | Coordination occurs via H-bonding between the acid and acetate anion. nih.gov |

| Alkyl chain nanosegregation leads to apolar domains. nih.gov | ||

| Tetraethylammonium bromide in a deep eutectic solvent | Interionic Interactions | Primary interactions are H-bonds between the anion and cation. nih.gov |

| Tetraalkylammonium chlorides in acetonitrile-water | Preferential Solvation | Cations are preferentially solvated by acetonitrile. researchgate.net |

Predictive Modeling for Novel Applications and Material Design

Predictive modeling, often employing machine learning and artificial intelligence techniques, is an emerging area in chemistry for the design of new materials with desired properties. For ionic liquids (ILs) like tetraethylammonium acetate, predictive models can accelerate the discovery of novel applications by screening vast numbers of potential cation-anion combinations. acs.orgrsc.orgresearchgate.net

These models are trained on existing experimental data to establish structure-property relationships. nsf.gov For instance, machine learning models have been developed to predict the ionic conductivity of ILs based on the structural features of their constituent ions. rsc.orgnsf.gov By inputting the structural information of the tetraethylammonium cation and the acetate anion, such models could predict the potential ionic conductivity of tetraethylammonium acetate under various conditions.

Predictive modeling can also be applied to forecast other important properties, such as viscosity, density, and gas solubility, which are crucial for designing ILs for specific applications like carbon capture or as electrolytes in batteries. acs.orgresearchgate.net For example, quantitative structure-activity relationship (QSAR) models have been successfully used to predict the antibacterial activity of ionic liquids. nih.gov This approach could potentially be used to screen tetraethylammonium acetate for specific biological activities.

The development of accurate predictive models relies on the availability of large and diverse datasets. As more experimental data on tetraethylammonium acetate and related compounds become available, the accuracy and predictive power of these models will continue to improve, paving the way for the rational design of novel materials and applications.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Pathways and Green Chemistry Applications

The role of tetraethylammonium (B1195904) acetate (B1210297) tetrahydrate as a phase transfer catalyst (PTC) is a cornerstone of its current applications, and future research is expected to expand its utility in green chemistry. jetir.orgfzgxjckxxb.com Phase transfer catalysis is an environmentally friendly technique that facilitates reactions between reactants in immiscible phases, often allowing the replacement of hazardous organic solvents with water. jetir.orgfzgxjckxxb.comwisdomlib.org This aligns with the core principles of green chemistry, which aim to reduce waste and minimize the use of toxic substances. fzgxjckxxb.com

Future research will likely focus on developing novel catalytic systems where tetraethylammonium acetate tetrahydrate can be a key component. This includes its use in biphasic (liquid-liquid or solid-liquid) reactions to synthesize complex organic molecules with higher efficiency and selectivity. fzgxjckxxb.com The exploration of its catalytic activity in oxidation reactions is a promising area, potentially enabling the use of milder and more environmentally benign oxidizing agents. researchgate.net Furthermore, the synergy between phase transfer catalysis and other green technologies, such as microwave-assisted synthesis and sonochemistry, presents an exciting frontier for developing highly efficient and sustainable chemical processes. wisdomlib.org The development of recyclable catalytic systems incorporating this compound will also be a key focus to enhance its economic and environmental benefits. researchgate.net

Development of Advanced Materials with Tunable Properties for Specific Functions

The ability to form ionic liquids (ILs) and deep eutectic solvents (DESs) is a significant feature of this compound, paving the way for the creation of advanced materials with tailored properties. capes.gov.brnih.govrsc.org Ionic liquids are salts with low melting points, and their properties can be finely tuned by altering the cation or anion. capes.gov.brnih.govacs.org This "tunability" is a key advantage for designing materials for specific functions. capes.gov.brnih.gov

Future research is anticipated to focus on creating novel ILs and DESs containing the tetraethylammonium cation for a range of applications. For instance, by mixing tetraethylammonium-based ILs with other ionic liquids, it is possible to create materials with optimized thermal behavior and ionic conductivity for use in electrochemical devices like batteries and supercapacitors. capes.gov.bracs.org The development of IL-based sensors is another promising area. For example, mixed chloridometallate(II) ionic liquids have shown potential as optical sensors for gases like ammonia, and the principles can be extended to design sensors with tetraethylammonium acetate for detecting other analytes. nih.gov

Moreover, the incorporation of tetraethylammonium salts into nanoporous materials, such as covalent organic polymers, is an emerging field. digitellinc.comkaist.ac.kr These hybrid materials can be designed for specific applications like atmospheric CO2 capture and its conversion into valuable chemicals, such as cyclic carbonates. digitellinc.comkaist.ac.kr Research in this area will likely explore how the structure of the tetraethylammonium cation influences the material's porosity, CO2 binding affinity, and catalytic activity. digitellinc.comkaist.ac.kr

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of the circular economy, which emphasize waste reduction and the reuse of materials, are becoming increasingly important in the chemical industry. nih.govresearchgate.netyoutube.com this compound, through its role in green chemistry and materials science, is well-positioned to contribute to this paradigm shift.

Future research will explore the integration of processes utilizing this compound into circular economy models. As a phase transfer catalyst, it can enhance the efficiency of reactions that convert waste biomass into valuable chemicals, a key aspect of waste valorization. nih.govcetjournal.it The use of this compound in developing greener solvents and extraction techniques can also contribute to more sustainable supply chains by reducing reliance on fossil-based resources and minimizing waste. researchgate.net

Furthermore, the application of tetraethylammonium-based ionic liquids and DESs in CO2 capture and utilization (CCU) technologies aligns directly with circular economy goals. chemistryforsustainability.orgresearchgate.netresearchgate.net Research is ongoing to develop efficient systems for capturing CO2 from industrial emissions and converting it into fuels and other value-added products. chemistryforsustainability.org The tunable nature of these solvents can be exploited to optimize both the capture and conversion steps. researchgate.net The development of recyclable ionic liquid systems is crucial for the economic viability and sustainability of these processes on an industrial scale. researchgate.net

Expanding Biochemical and Therapeutic Applications through Targeted Design

The biocompatibility of certain ionic liquids is an exciting and rapidly developing area of research, with significant potential for biochemical and therapeutic applications. researchgate.netelsevierpure.comnih.govrsc.org While many traditional ionic liquids are toxic, the design of "biocompatible" ILs from bio-renewable sources is a key focus. researchgate.netelsevierpure.com Quaternary ammonium (B1175870) compounds, including the tetraethylammonium cation, are being investigated for their potential in this field. nih.govdrugbank.com

Future research will likely focus on the targeted design of tetraethylammonium-based compounds for specific biomedical functions. This includes the development of ionic liquids as novel drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. researchgate.netnih.govrsc.org The ability to tune the properties of these ILs could allow for the creation of delivery vehicles for various administration routes. elsevierpure.com

Another promising avenue is the use of tetraethylammonium-based systems in enzymatic reactions and as stabilizers for biomolecules. tandfonline.commdpi.com Choline-based ionic liquids, which share structural similarities with tetraethylammonium compounds, have been shown to act as self-buffering media that can maintain the stability of proteins and nucleic acids. nih.gov This suggests that tetraethylammonium acetate could be explored for similar applications in bioprocessing and diagnostics. Research into the biological activity of tetraethylammonium-containing compounds will be crucial for developing safe and effective therapeutic agents. acs.orgdrugbank.com

Q & A

Q. What are the solubility properties and storage recommendations for TEAOAc·4H₂O in experimental workflows?

TEAOAc·4H₂O is highly soluble in water and acetone, making it suitable for aqueous and organic solvent-based systems . For storage, maintain the compound at room temperature in a dry environment to prevent hygroscopic degradation. Use airtight glass containers to minimize moisture absorption, which can alter hydration states and affect solution stoichiometry .

Q. Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | (C₂H₅)₄NOCOCH₃·4H₂O | |

| Molecular Weight | 261.35 g/mol | |

| CAS RN | 67533-12-4 | |

| Solubility in Water | Soluble | |

| Solubility in Acetone | Soluble |

Q. How should stock solutions of TEAOAc·4H₂O be prepared for biochemical assays?

- Solvent Selection : Use ultrapure water or acetone depending on the assay requirements. Pre-warm solvents to 25–30°C to enhance dissolution .

- Concentration : Prepare 10 mM stock solutions by dissolving 26.1 mg of TEAOAc·4H₂O in 10 mL of solvent. Vortex thoroughly and filter through a 0.22 μm membrane to remove particulates .

- Handling : Avoid prolonged exposure to air to prevent moisture uptake. Verify pH (~4.5–5.5 due to acetate buffering) and adjust with dilute acetic acid or tetraethylammonium hydroxide if necessary .

Q. How can researchers validate the purity of TEAOAc·4H₂O and assess its impact on experimental reproducibility?

- Analytical Methods :

- NMR Spectroscopy : Confirm the absence of residual solvents (e.g., acetone) or byproducts like tetraethylammonium bromide .

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content against theoretical values (C: 41.36%, H: 9.27%, N: 5.35%) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210 nm) to identify impurities.

- Impact of Purity : Impurities >5% (e.g., unreacted tetraethylammonium bromide) can skew ionic strength in electrochemical studies or reduce CO₂ permeability in membrane applications .

Advanced Research Questions

Q. How is TEAOAc·4H₂O applied in gas separation membrane technologies?

TEAOAc·4H₂O is embedded in Supported Liquid Membranes (SLMs) for selective CO₂ capture from gas mixtures (e.g., CO₂/CH₄ or CO₂/H₂) .

- Methodology :

- Membrane Fabrication : Immobilize TEAOAc·4H₂O in microporous supports (e.g., Celgard® 3401) via solvent evaporation .

- Optimization : Permeability increases at higher temperatures (e.g., 50°C) and lower CO₂ partial pressures. Adjust feed pressure (<2 bar) to enhance selectivity .

- Mechanism : Facilitated transport via reversible CO₂-acetate interactions (carbamate formation), modeled using Fickian diffusion coefficients .

Q. What role does TEAOAc·4H₂O play in ion channel modulation studies?

TEAOAc·4H₂O acts as a KV1.3 potassium channel inhibitor by binding to the external pore region, blocking ion flux in electrophysiological assays .

- Experimental Design :

- Concentration Range : Use 1–10 mM in extracellular buffer solutions. Higher concentrations (>20 mM) may non-specifically inhibit other voltage-gated channels .

- Controls : Include tetraethylammonium chloride (TEACl) to distinguish between acetate-specific effects and general cationic blockade.

- Data Interpretation : Monitor current-voltage (I-V) relationships to confirm pore-blocking kinetics vs. allosteric modulation .

Q. How can researchers address data variability in TEAOAc·4H₂O applications across experimental systems?

- Source of Variability :

- Mitigation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。